molecular formula C18H18ClN3OS B2565722 5-(2-chlorophenyl)-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 370851-15-3

5-(2-chlorophenyl)-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No. B2565722
CAS RN: 370851-15-3
M. Wt: 359.87
InChI Key: IGFDWKFTWISJQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorophenyl)-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a useful research compound. Its molecular formula is C18H18ClN3OS and its molecular weight is 359.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Computational Studies : The synthesis of related compounds has been detailed, along with their characterization using X-ray diffraction, Hirshfeld surface analysis, and computational chemistry. Molecular docking studies have provided insights into potential interactions, highlighting their relevance in pharmaceutical research and material science (Uzun, 2022).

Antimicrobial and Antifungal Applications

  • Antimicrobial Potential : A novel pyrazole derivative demonstrated antimicrobial activity against several bacterial and fungal strains. Its molecular stability, influenced by various intramolecular interactions, was analyzed using DFT methods. This study underscores the potential of such compounds in developing new antimicrobial agents (Sivakumar et al., 2020).

Corrosion Inhibition

  • Corrosion Inhibition Efficiency : Pyranopyrazole derivatives were investigated for their effectiveness as corrosion inhibitors for mild steel in HCl solutions. These studies revealed high inhibition efficiency, providing a basis for their application in protecting industrial materials (Yadav et al., 2016).

Anticancer Potential

  • Anticancer Activity : Pyrazoline derivatives have been evaluated for their antiproliferative activity against cancer cell lines, demonstrating significant potential as anticancer agents. The compounds induced cell cycle arrest and apoptosis, indicating their utility in cancer treatment (Wang et al., 2017).

Corrosion Protection and Electrochemical Studies

  • Electrochemical Approach : The effectiveness of carbohydrazide-pyrazole compounds as corrosion protectants for mild steel in acidic solutions was explored. These compounds showed remarkable inhibition efficiency, supported by electrochemical and computational analyses (Paul et al., 2020).

Antimicrobial and Anticancer Studies

  • Bioactivity Analysis : The antimicrobial and anticancer activities of a bioactive molecule related to the query compound were examined, demonstrating both antifungal and antibacterial effects. Molecular docking studies further assessed the molecule's biological activity, providing insights into its potential therapeutic applications (Viji et al., 2020).

properties

IUPAC Name

3-(2-chlorophenyl)-5-(4-methoxyphenyl)-N-methyl-3,4-dihydropyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS/c1-20-18(24)22-17(14-5-3-4-6-15(14)19)11-16(21-22)12-7-9-13(23-2)10-8-12/h3-10,17H,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFDWKFTWISJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chlorophenyl)-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.